2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide
Vue d'ensemble
Description
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide, also known as ABT-737, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It is a member of the BH3-mimetic class of compounds, which are designed to target and inhibit anti-apoptotic Bcl-2 family proteins. ABT-737 has shown promising results in preclinical studies, and is currently being investigated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide works by mimicking the BH3 domain of pro-apoptotic Bcl-2 family proteins, which are responsible for inducing apoptosis in cells. By binding to and inhibiting anti-apoptotic Bcl-2 family proteins, this compound promotes the activation of pro-apoptotic proteins such as Bax and Bak, which in turn leads to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis of the cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. In addition, it has been shown to have minimal toxicity to normal cells, which is a desirable characteristic for a potential anticancer agent. This compound has also been shown to enhance the efficacy of conventional chemotherapy agents, suggesting that it may have potential as a combination therapy for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide for laboratory experiments is its selectivity for anti-apoptotic Bcl-2 family proteins, which makes it a valuable tool for studying the role of these proteins in cancer cell survival and resistance to chemotherapy. However, one of the limitations of this compound is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide and related compounds. One area of interest is the development of more potent and selective BH3-mimetics that can overcome the resistance mechanisms that cancer cells often develop in response to treatment. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to BH3-mimetic therapy, which could help to guide treatment decisions and improve patient outcomes. Finally, there is ongoing research into the use of BH3-mimetics in combination with other anticancer agents, which may enhance their efficacy and reduce the risk of resistance.
Applications De Recherche Scientifique
2-[(anilinocarbonothioyl)amino]-N-(sec-butyl)benzamide has been extensively studied in the field of cancer research, where it has shown promise as a potential therapeutic agent for the treatment of various types of cancer. It has been shown to induce apoptosis in cancer cells by selectively inhibiting anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells and contribute to their survival and resistance to chemotherapy. This compound has been shown to be effective against a wide range of cancer cell lines, including those derived from leukemia, lymphoma, breast cancer, and lung cancer.
Propriétés
IUPAC Name |
N-butan-2-yl-2-(phenylcarbamothioylamino)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-3-13(2)19-17(22)15-11-7-8-12-16(15)21-18(23)20-14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,19,22)(H2,20,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARHZCZERPTRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=CC=C1NC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.